molecular formula C10H22NO4P B4898254 dibutyl (2-amino-2-oxoethyl)phosphonate

dibutyl (2-amino-2-oxoethyl)phosphonate

Cat. No. B4898254
M. Wt: 251.26 g/mol
InChI Key: FZTFWHPOKPZGOV-UHFFFAOYSA-N
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Description

Dibutyl (2-amino-2-oxoethyl)phosphonate (DBAOEP) is a phosphonate compound that has gained attention in scientific research due to its potential applications as a chelating agent, a ligand, and a catalyst. DBAOEP is a white crystalline solid that is soluble in water and organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of dibutyl (2-amino-2-oxoethyl)phosphonate is not fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be removed from the system. dibutyl (2-amino-2-oxoethyl)phosphonate has been shown to have a high affinity for metal ions such as copper, nickel, and zinc, and it has been suggested that the compound may act as a bidentate ligand, forming a complex with the metal ion through its amino and carbonyl groups.
Biochemical and Physiological Effects
dibutyl (2-amino-2-oxoethyl)phosphonate has been shown to have low toxicity and is relatively stable under physiological conditions. In vitro studies have shown that dibutyl (2-amino-2-oxoethyl)phosphonate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. dibutyl (2-amino-2-oxoethyl)phosphonate has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Dibutyl (2-amino-2-oxoethyl)phosphonate has several advantages for use in lab experiments, including its high solubility in water and organic solvents, its stability under physiological conditions, and its ability to form complexes with a variety of metal ions. However, dibutyl (2-amino-2-oxoethyl)phosphonate also has some limitations, including its relatively high cost, its potential toxicity at high concentrations, and its limited availability.

Future Directions

There are several potential future directions for research on dibutyl (2-amino-2-oxoethyl)phosphonate, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of the compound's potential as a drug delivery system, and the exploration of its potential applications in the field of catalysis. Additionally, further studies are needed to fully understand the mechanism of action of dibutyl (2-amino-2-oxoethyl)phosphonate and to determine its potential toxicity at higher concentrations.

Synthesis Methods

Dibutyl (2-amino-2-oxoethyl)phosphonate can be synthesized using different methods, including the reaction of dibutylphosphite with glycine, the reaction of dibutylphosphite with oxalyl chloride and glycine, and the reaction of dibutylphosphite with chloroacetic acid and glycine. The most common method involves the reaction of dibutylphosphite with glycine in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation.

Scientific Research Applications

Dibutyl (2-amino-2-oxoethyl)phosphonate has been used in various scientific research applications, including as a chelating agent for the removal of heavy metals from wastewater, as a ligand for the synthesis of metal complexes, and as a catalyst for various organic reactions. dibutyl (2-amino-2-oxoethyl)phosphonate has also been studied for its potential applications in medicine, including as an anticancer agent and as a drug delivery system.

properties

IUPAC Name

2-dibutoxyphosphorylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO4P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTFWHPOKPZGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(CC(=O)N)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dibutoxyphosphorylacetamide

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